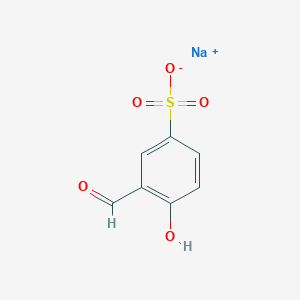

5-Sulfosalicylaldehyde sodium salt

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-formyl-4-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5S.Na/c8-4-5-3-6(13(10,11)12)1-2-7(5)9;/h1-4,9H,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPXAEMDIJSTBY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)[O-])C=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Sulfosalicylaldehyde Sodium Salt and Its Derivatives

Established Synthetic Routes for 5-Sulfosalicylaldehyde (B8278988) Sodium Salt

Sulfonation of Salicylaldehyde (B1680747) Methodologies

A direct and efficient method for the synthesis of 5-sulfosalicylaldehyde sodium salt involves the sulfonation of salicylaldehyde. tandfonline.com This approach is notable for its directness, avoiding the need for protecting the aldehyde group prior to sulfonation. tandfonline.com

The reaction is typically carried out by slowly adding salicylaldehyde to concentrated sulfuric acid at a controlled temperature, generally at or below 40°C, to prevent oxidation of the aldehyde group. tandfonline.com The mixture is then stirred for an extended period, often 18-24 hours, at a slightly elevated temperature of around 35°C. tandfonline.com Proper temperature control throughout the reaction and during the subsequent work-up, which involves careful dilution of the sulfuric acid, is crucial to prevent the oxidation of the aldehyde to a carboxylic acid. tandfonline.com The final product is obtained as the sodium salt after appropriate work-up procedures.

Synthetic Approaches via Sulfosalicylic Acid and Formaldehyde

An alternative synthetic route to this compound involves the reaction of sulfosalicylic acid with formaldehyde. This method is particularly noted for its use in industrial production. The reaction is conducted under basic conditions, typically employing sodium hydroxide (B78521) to facilitate the formation of the sodium salt. The reaction mixture is heated to drive the formation of the desired product, which is then purified, often through crystallization.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. In the direct sulfonation of salicylaldehyde, careful control of the temperature is a key optimization strategy to prevent the oxidation of the aldehyde. tandfonline.com

For ensuring the reproducibility of the synthesis, several key steps are recommended. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) allows for the tracking of intermediate formation. Purification of the final product is often achieved through recrystallization from ethanol-water mixtures, which effectively removes unreacted sulfonating agents. Detailed characterization of the product using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry is crucial for confirming the structure and purity, thereby ensuring the reliability of the synthetic method. tandfonline.com Publishing detailed experimental parameters, including solvent ratios, temperature, and reaction times, is vital as minor deviations can significantly impact the yield.

Derivatization Strategies for this compound

The aldehyde and hydroxyl functionalities of this compound, along with its aromatic ring, provide avenues for various derivatization reactions, leading to a diverse range of structures with potential applications.

Formation of Schiff Bases and Related Imines

This compound readily reacts with primary amines and hydroxylamines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). lookchem.comresearchgate.net This reactivity is a cornerstone of its use in the synthesis of more complex molecules. lookchem.com The reaction involves the condensation of the aldehyde group of this compound with the amino group of another molecule.

These Schiff base derivatives are significant in coordination chemistry and have been explored for their biological activities. researchgate.net For instance, Schiff bases derived from salicylaldehydes are known to be effective antimicrobial agents, both as free ligands and as metal complexes. nih.gov The formation of these imines often results in vividly colored compounds, a property that is utilized in colorimetric and spectrophotometric analysis. lookchem.com

| Reactant | Product Type | Significance |

| Primary Amines | Schiff Bases (Imines) | Precursors for complex molecules, ligands in coordination chemistry. lookchem.comresearchgate.net |

| Hydroxylamines | Oximes | Used in various chemical syntheses and as ligands. |

| Phenylhydrazine hydrochloride | Phenylhydrazone | A specific derivative used for characterization. tandfonline.com |

Electrophilic Aromatic Substitution for Structural Modification

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the benzene (B151609) ring. The existing hydroxyl and aldehyde groups on the ring influence the position of the incoming electrophile. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com For instance, treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group (–NO₂) onto the ring. youtube.com Similarly, reaction with halogens like bromine or chlorine in the presence of a Lewis acid catalyst can lead to halogenated derivatives. masterorganicchemistry.com These modifications can significantly alter the electronic properties and reactivity of the molecule.

| Reaction Type | Reagents | Functional Group Introduced |

| Nitration | Nitric acid (HNO₃), Sulfuric acid (H₂SO₄) | Nitro group (–NO₂) youtube.com |

| Halogenation | Bromine (Br₂), Chlorine (Cl₂) with a Lewis acid | Halogen (e.g., –Br, –Cl) |

| Sulfonation | Fuming sulfuric acid (SO₃ in H₂SO₄) | Sulfonic acid group (–SO₃H) youtube.com |

Molecular Design for Tailored Solubility and Reactivity Profiles

The inherent properties of this compound, such as its high water solubility due to the ionic sulfonate group, can be further manipulated through the introduction of various functional groups onto its aromatic ring. This molecular tailoring allows for the creation of a diverse library of derivatives, each with a unique combination of solubility and reactivity.

The reactivity of these derivatives, particularly in the formation of Schiff bases and metal complexes, is a primary focus of molecular design. The electronic nature of the substituents added to the salicylaldehyde ring plays a crucial role in determining the reactivity of the aldehyde group. Electron-donating groups, for instance, can increase the electron density on the aldehyde's carbonyl carbon, which can, in turn, affect the kinetics and thermodynamics of its reactions. Conversely, electron-withdrawing groups can make the aldehyde more susceptible to nucleophilic attack, thereby enhancing its reactivity in certain contexts.

The solubility of these derivatives is another critical property that can be adjusted. While the parent compound is highly soluble in water, modifying the structure can alter its solubility in both aqueous and organic solvents. This is particularly important for applications where the derivative needs to be soluble in a non-aqueous medium or where controlled precipitation is desired.

To illustrate the impact of molecular design on the properties of 5-sulfosalicylaldehyde derivatives, the following data tables summarize research findings on the synthesis and characterization of various Schiff base derivatives. These tables provide a glimpse into how different structural modifications can influence the physicochemical properties of the resulting compounds.

Table 1: Physicochemical Properties of Salicylaldehyde Schiff Base Derivatives

This table presents the characterization data for a series of Schiff bases synthesized from salicylaldehyde and various substituted anilines. The data highlights how different substituents on the aniline (B41778) ring influence the melting point and the characteristic infrared absorption frequency of the azomethine (C=N) group, offering insights into the electronic environment of the Schiff base linkage.

| Compound | Aniline Substituent | Melting Point (°C) | IR (C=N, cm⁻¹) |

| 1 | H | 51-52 | 1613 |

| 2 | 4-Methyl | 93-94 | 1612 |

| 3 | 4-Methoxy | 88-89 | 1610 |

| 4 | 4-Chloro | 101-102 | 1615 |

| 5 | 4-Bromo | 110-111 | 1614 |

Table 2: Synthesis and Characterization of Schiff Bases from Substituted Salicylaldehydes

This table details the synthesis of Schiff bases from various substituted salicylaldehydes and amino acids, demonstrating how modifications to the salicylaldehyde backbone itself can be achieved. The yields and melting points provide an indication of the reaction efficiency and the physical nature of the resulting derivatives.

| Derivative | Salicylaldehyde Substituent | Amino Acid | Yield (%) | Melting Point (°C) |

| H₂L¹ | 5-Chloro | Glycine | 92 | 205 |

| H₂L² | 5-Chloro | α-Alanine | 96 | 198 |

| H₂L³ | 5-Nitro | Glycine | 90 | 220 |

| H₂L⁴ | 5-Nitro | α-Alanine | 92 | 215 |

These studies collectively demonstrate that the introduction of different functional groups allows for the fine-tuning of the electronic and steric properties of 5-sulfosalicylaldehyde derivatives. This, in turn, provides a powerful tool for designing molecules with specific solubility and reactivity profiles, tailored to the demands of a wide range of chemical applications. The ability to systematically modify these properties is a testament to the versatility of the this compound scaffold in the development of new and improved chemical entities.

Chemical Reactivity and Mechanistic Investigations of 5 Sulfosalicylaldehyde Sodium Salt

Oxidation Pathways and Resultant Chemical Transformations

The aldehyde functional group in 5-sulfosalicylaldehyde (B8278988) sodium salt is susceptible to oxidation, a common reaction for aldehydes. This transformation typically results in the formation of a carboxylic acid. The oxidation process involves the conversion of the formyl group (-CHO) into a carboxyl group (-COOH). While specific studies detailing the oxidation of 5-sulfosalicylaldehyde sodium salt are not prevalent in the reviewed literature, the reaction can be predicted based on the well-established chemistry of aldehydes. organic-chemistry.org

Common oxidizing agents can be employed for this transformation. For instance, treatment with agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under appropriate conditions would be expected to yield 5-sulfosalicylic acid. A milder and more selective method could involve the use of Tollens' reagent ([Ag(NH₃)₂]⁺) or Fehling's solution, which are known to oxidize aldehydes to carboxylates. The use of hydrogen peroxide has also been reported for the oxidation of salicylaldehyde (B1680747) to catechol in the Dakin reaction, although this alters the ring substitution rather than just oxidizing the aldehyde. wikipedia.org

The general transformation can be represented as follows:

Reaction Scheme: Oxidation of this compound

Where [O] represents a suitable oxidizing agent.

This reaction is significant as it allows for the modification of the compound's chemical properties, converting the aldehyde into a carboxylic acid, which can then participate in a different range of chemical reactions, such as esterification or amide bond formation.

| Oxidizing Agent | Expected Product | Reaction Conditions |

|---|---|---|

| Potassium permanganate (KMnO₄) | 5-Sulfosalicylic acid | Acidic or alkaline medium |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Sodium 2-carboxy-4-sulfophenolate | Aqueous ammonia |

| Hydrogen Peroxide (H₂O₂) | Potentially 4-sulfocatechol (Dakin reaction) | Basic conditions |

Reduction Pathways and Product Identification

The aldehyde group of this compound can undergo reduction to form a primary alcohol. This reaction is a fundamental transformation in organic chemistry, converting a carbonyl group into a hydroxyl group. The product of this reduction would be sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate.

Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is typically preferred for its selectivity for aldehydes and ketones, and its compatibility with protic solvents like water and alcohols. Lithium aluminum hydride is a much stronger reducing agent and would also effectively reduce the aldehyde, but it reacts violently with water and must be used in anhydrous ethereal solvents.

The general reaction is as follows:

Reaction Scheme: Reduction of this compound

Where [H] represents a suitable reducing agent.

The identification of the product, sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate, would typically be carried out using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. In the IR spectrum, the disappearance of the characteristic aldehyde C=O stretching frequency and the appearance of a broad O-H stretching band for the newly formed alcohol would be indicative of a successful reduction.

| Reducing Agent | Expected Product | Typical Solvent |

|---|---|---|

| Sodium borohydride (NaBH₄) | Sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate | Ethanol (B145695), Water |

| Lithium aluminum hydride (LiAlH₄) | Sodium 4-hydroxy-3-(hydroxymethyl)benzenesulfonate | Anhydrous diethyl ether, Tetrahydrofuran (THF) |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl group. However, the aldehyde and sulfonate groups are electron-withdrawing and will direct incoming electrophiles to specific positions on the ring. The interplay of these directing effects determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration and halogenation. masterorganicchemistry.comlibretexts.org

Nitration : The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved by treating this compound with a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.org The active electrophile in this reaction is the nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.comyoutube.com The hydroxyl group is a strong activating ortho-, para-director, while the aldehyde and sulfonate groups are deactivating meta-directors. The substitution pattern will be influenced by the combined effects of these groups.

Halogenation : The introduction of a halogen, such as bromine or chlorine, can be accomplished by reacting the compound with the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. wikipedia.orgyoutube.com The catalyst polarizes the halogen molecule, generating a more potent electrophile. youtube.com Similar to nitration, the position of halogenation will be governed by the directing effects of the existing substituents.

| Reaction | Reagents | Electrophile | Potential Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | Nitro-substituted this compound |

| Bromination | Br₂, FeBr₃ | Br⁺ (Bromonium ion) | Bromo-substituted this compound |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ (Chloronium ion) | Chloro-substituted this compound |

Redox Chemistry and Associated Electron Transfer Mechanisms

The redox chemistry of this compound is primarily associated with its aldehyde and phenolic hydroxyl groups. These functionalities can participate in electron transfer processes. The aldehyde group can be oxidized to a carboxylic acid, as discussed in section 3.1, which is a two-electron oxidation process. The phenolic hydroxyl group can also undergo oxidation, often leading to the formation of quinone-type structures, particularly in electrochemical contexts.

Cyclic voltammetry is a powerful technique to investigate the redox behavior of such compounds. Studies on salicylaldehyde and its derivatives have shown irreversible anodic peaks corresponding to the oxidation of the molecule. tandfonline.comresearchgate.netresearchgate.net The formation of Schiff base complexes with metal ions can significantly alter the redox potentials of the ligand. nih.gov The metal center in such complexes can undergo reversible or irreversible redox processes, which can be modulated by the electronic properties of the salicylaldehyde-based ligand.

The electron transfer mechanisms can be complex and may involve proton-coupled electron transfer (PCET), especially for the phenolic hydroxyl group. The sulfonate group, being in a high oxidation state, is generally redox-inactive under common electrochemical conditions but influences the electronic properties of the aromatic ring and thereby the redox potentials of the other functional groups.

Reactions with Amines and Hydroxylamines in Analytical Contexts

A key aspect of the chemical reactivity of this compound is its condensation reaction with primary amines and hydroxylamines. This reaction forms the basis of its application in analytical chemistry for the colorimetric and spectrophotometric determination of these compounds. cymitquimica.com

Reaction with Primary Amines : this compound reacts with primary amines to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. recentscientific.comyoutube.comnih.govasianpubs.org The resulting Schiff base contains a C=N double bond and is often a colored compound, allowing for quantitative analysis by measuring the absorbance of light.

Reaction with Hydroxylamines : Similarly, it reacts with hydroxylamine (B1172632) to form an oxime. The mechanism is analogous to Schiff base formation, involving the condensation of the aldehyde with the amino group of hydroxylamine.

These reactions are typically rapid and can be carried out in aqueous solutions due to the water-solubility imparted by the sodium sulfonate group. cymitquimica.com The formation of the colored product allows for the sensitive and selective detection of amines and hydroxylamines in various samples.

| Reactant | Product Type | Key Functional Group | Analytical Application |

|---|---|---|---|

| Primary Amine (R-NH₂) | Schiff Base (Imine) | >C=N-R | Colorimetric/Spectrophotometric quantification of amines |

| Hydroxylamine (NH₂OH) | Oxime | >C=N-OH | Colorimetric/Spectrophotometric quantification of hydroxylamines |

Coordination Chemistry and Metal Complexation of 5 Sulfosalicylaldehyde Sodium Salt

Ligand Properties and Chelating Capabilities of 5-Sulfosalicylaldehyde (B8278988) Sodium Salt

5-Sulfosalicylaldehyde sodium salt, chemically known as sodium 3-formyl-4-hydroxybenzenesulfonate, possesses distinct characteristics that make it an excellent ligand in coordination chemistry. scirp.org The presence of multiple functional groups—aldehyde, hydroxyl, and sulfonate—provides several potential donor sites for coordination with metal ions. southern.edu Its sodium salt form enhances its solubility in aqueous solutions, a significant advantage for syntheses in hydrophilic environments. scirp.orgresearchgate.net

The primary mechanism of its action involves its capacity to form stable complexes with metal ions, thereby acting as a chelating agent. scirp.org This chelation can alter the reactivity of the metal ions, a property that is harnessed in various chemical processes. The sulfonate group, with its negative charge, and the aldehyde and hydroxyl groups contribute to its reactivity and solubility, influencing its coordination behavior. scirp.org The molecule can be deprotonated at the sulfo group, the carboxy group (if oxidized), and the phenolic hydroxyl group, leading to various coordination modes. rsc.org

Synthesis and Characterization of Metal Complexes Derived from this compound

The ability of this compound to form stable complexes with a variety of metals has been extensively explored. These complexes are typically synthesized through the reaction of the sodium salt with the corresponding metal salt in a suitable solvent.

Formation of Schiff Base Metal Complexes

A significant area of research has been the formation of Schiff base metal complexes. Schiff bases, or imines, are formed through the condensation reaction of the aldehyde group of 5-sulfosalicylaldehyde with a primary amine. researchgate.net These Schiff base ligands are highly versatile and can coordinate with metal ions through the imine nitrogen and other donor atoms present in the ligand structure. researchgate.netresearchgate.net The resulting metal complexes often exhibit enhanced stability and unique electronic and geometric properties. The formation of these complexes is a cornerstone of modern coordination chemistry, with applications ranging from catalysis to materials science. southern.edu

Coordination with Transition Metals (e.g., Cobalt, Manganese, Iron, Zinc, Gallium)

5-Sulfosalicylaldehyde and its Schiff base derivatives readily form complexes with a range of transition metals.

Cobalt: Cobalt(II) complexes of sulfonated binucleating Schiff base ligands have been synthesized using 5-sulfosalicylaldehyde. southern.edusouthern.edu These syntheses can be carried out in open air, offering a novel approach compared to methods requiring an inert atmosphere. southern.edu The resulting cobalt complexes can be characterized by techniques such as IR and UV-Vis spectrophotometry. southern.edusouthern.edu The coordination geometry around the cobalt center in such complexes is often square-planar. jchr.org

Manganese: Manganese(II) complexes have been synthesized with Schiff base ligands derived from substituted salicylaldehydes. jchr.org The interaction of Mn(II) with these ligands can lead to the formation of complexes with varying coordination environments, which can be characterized by spectroscopic methods and single-crystal X-ray crystallography. jchr.org

Iron: Iron(III) complexes with substituted salicylaldehydes have been synthesized and characterized. These complexes often exhibit a 1:3 metal-to-ligand ratio and can be studied using IR and UV-Vis spectroscopy. nih.gov The coordination of the aldehyde and hydroxyl groups to the iron center is a key feature of these complexes.

Zinc: Zinc(II) complexes with Schiff bases derived from salicylaldehyde (B1680747) and its derivatives are well-documented. semanticscholar.orgrroij.com These complexes can be mononuclear or dinuclear and typically feature a tetrahedral coordination geometry around the zinc atom. semanticscholar.org The formation of these complexes can be confirmed through various analytical techniques, including single-crystal X-ray diffraction. semanticscholar.orgresearchgate.net

Gallium: Gallium(III) complexes with Schiff bases derived from substituted salicylaldehydes, such as 5-bromosalicylaldehyde (B98134), have been synthesized. mdpi.com These complexes are often mononuclear, with the gallium ion coordinated to two tridentate ligands, resulting in a distorted octahedral geometry. mdpi.com

Vanadium-Based Coordination Compounds

Vanadium complexes with Schiff base ligands derived from salicylaldehyde and its analogs are of significant interest. nih.govnih.govresearchcommons.org Dioxidovanadium(V) complexes have been synthesized using substituted salicylaldehydes and have been characterized by single-crystal X-ray structure measurements, elemental analyses, and IR spectra. nih.gov These complexes can exist as ionic species with a counterion. nih.gov The coordination environment around the vanadium atom in these complexes is often a distorted tetragonal pyramid or trigonal bipyramid. researchcommons.orgbohrium.com

Design and Synthesis of Binucleating Schiff Base Ligand Architectures

The structure of 5-sulfosalicylaldehyde allows for the design of binucleating Schiff base ligands. These ligands are capable of binding two metal ions in close proximity, leading to unique magnetic and catalytic properties. An example is the synthesis of a sulfonated bis-salphen ligand from 5-sulfosalicylaldehyde, which can then be used to form binuclear cobalt complexes. southern.edu The enhanced solubility of this ligand in various solvents facilitates the synthesis of these complex architectures. southern.edu

Structural Elucidation of Coordination Compounds

The structures of metal complexes derived from 5-sulfosalicylaldehyde and its Schiff bases are typically elucidated using a combination of spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the functional groups, such as the C=N (imine) and C=O (aldehyde) stretches. orientjchem.org UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can help determine the coordination geometry.

Below are interactive data tables summarizing typical structural features of metal complexes with salicylaldehyde-based Schiff base ligands.

Table 1: Representative Coordination Geometries of Metal Complexes

| Metal Ion | Typical Coordination Geometry | Ligand Type | Example Complex Type |

| Cobalt(II/III) | Square-planar, Octahedral | Schiff Base | [Co(salen)], [CoL₃] rsc.orgjchr.org |

| Manganese(II) | Octahedral, Distorted Square Pyramidal | Schiff Base | [Mn(salpd)(H₂O)]⁺ researchgate.netjchr.org |

| Iron(III) | Octahedral | Schiff Base | [Fe(salen)Cl] |

| Zinc(II) | Tetrahedral | Schiff Base | [Zn(salicylidene-amine)₂] semanticscholar.org |

| Gallium(III) | Distorted Square Pyramidal, Octahedral | Schiff Base | [(cyc)salenGaCl] academie-sciences.fracademie-sciences.fr |

| Vanadium(IV/V) | Square Pyramidal, Trigonal Bipyramidal | Schiff Base | [VO(salen)], [VO₂(L)]⁻ nih.govbohrium.com |

Table 2: Selected Bond Length Data from Crystal Structures of Related Schiff Base Complexes

| Complex Type | Metal-Oxygen (Å) | Metal-Nitrogen (Å) | Reference |

| Copper(II)-Schiff Base | ~1.9 | ~1.9-2.0 | rsc.org |

| Cobalt(II)-Schiff Base | ~1.85 | ~1.87 | scirp.org |

| Zinc(II)-Schiff Base | Not specified | Not specified | researchgate.net |

| Gallium(III)-Azide Schiff Base | Not specified | ~1.92 (Ga-N azide) | academie-sciences.fr |

| Vanadium(V)-Dioxido Schiff Base | ~1.6 (V=O), ~1.9 (V-OAr) | ~2.1 | nih.gov |

Development of Metal-Organic Frameworks (MOFs) Utilizing this compound

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. core.ac.ukorientjchem.org The use of functionalized ligands like this compound in the synthesis of MOFs can lead to materials with tailored properties and potential applications in areas such as catalysis, gas storage, and separation. jchemrev.comresearchgate.net

The sulfonate group in this compound can act as a coordinating site, in addition to the aldehyde and hydroxyl groups, allowing for the formation of higher-dimensional and more complex MOF structures. orientjchem.org The presence of the aldehyde group offers a reactive handle for post-synthetic modification of the MOF, enabling the introduction of further functionalities.

The synthesis of MOFs often involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. jchemrev.comresearchgate.net The choice of solvent, temperature, and reaction time can significantly influence the resulting MOF's structure and properties. researchgate.net While specific MOFs based on this compound are not extensively reported, the principles of MOF synthesis using similar carboxylate or sulfonate-containing linkers are well-established. orientjchem.orgresearchgate.net For example, MOF-5 is a well-known framework constructed from zinc ions and terephthalic acid (a dicarboxylate linker). core.ac.ukjchemrev.com The synthesis of such materials provides a blueprint for how this compound could be incorporated into novel MOF architectures. science.gov The development of uranium-based MOFs (U-MOFs) has also shown remarkable structures and unique properties not seen in traditional transition metal MOFs. rsc.org

The table below outlines the general components and synthesis methods for MOFs.

| Component / Method | Description |

| Metal Source | Transition metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) or clusters that act as nodes. |

| Organic Linker | Molecules with multiple coordinating groups (e.g., carboxylates, sulfonates, pyridyls) that connect the metal nodes. This compound can serve as such a linker. |

| Synthesis Method | Solvothermal, hydrothermal, microwave-assisted, or electrochemical methods are commonly used to promote the crystallization of the MOF structure. |

Data compiled from multiple sources. orientjchem.orgjchemrev.comresearchgate.net

The incorporation of this compound as a linker in MOF synthesis is a promising avenue for creating new functional materials with tunable porosity and chemical properties.

Catalytic Applications of 5 Sulfosalicylaldehyde Sodium Salt Derived Systems

Catalytic Activity of 5-Sulfosalicylaldehyde (B8278988) Sodium Salt Metal Complexes

Metal complexes derived from 5-sulfosalicylaldehyde and its related salicylaldimine ligands have demonstrated significant catalytic activity in various chemical reactions. The inherent ability of the 5-sulfosalicylaldehyde sodium salt to act as a ligand, binding to a variety of metal ions, is fundamental to its catalytic properties. This chelation can alter the reactivity of the metal ions, creating potent catalysts for organic synthesis.

The introduction of a sulfonate group enhances the water solubility of the resulting metal complexes, making them particularly suitable for aqueous-phase catalysis. This is a key advantage in developing greener and more sustainable chemical processes. For instance, new ionic Schiff-base ligands synthesized from derivatives like (3-formyl-4-hydroxybenzyl)triphenylphosphonium have shown catalytic activity in the transfer hydrogenation of carbonyl compounds. researchgate.net

Research has shown that the biological activity of 5-sulfosalicylic acid is significantly enhanced when it forms complexes with metals. researchgate.net While not all studies focus purely on catalytic applications, the enhanced reactivity of these metal complexes is a recurring theme. For example, a Zinc(II) complex synthesized with 5-bromosalicylaldehyde (B98134) demonstrated moderate catalytic activity in the A³ coupling reaction of benzaldehyde, piperidine, and phenylacetylene, achieving a conversion rate of 54.6%. bcrec.id This complex also showed high selectivity and could be recycled for several runs with minimal loss in conversion. bcrec.id

Catalytic Performance of a Zn(II)-5-Bromosalicylaldehyde Complex

This table summarizes the recyclability and catalytic efficiency of the Zn(II) complex in the A³ coupling reaction.

| Catalyst Cycle | Benzaldehyde Conversion (%) | Product Selectivity (%) |

|---|---|---|

| 1 | 54.6 | 100 |

| 2 | 54.8 | 100 |

| 3 | 53.8 | 100 |

| 4 | 54.4 | 100 |

Photocatalytic Systems and Associated Reaction Mechanisms (e.g., Aerobic Reactions in Aqueous Media)

Salicylaldehyde (B1680747) derivatives have emerged as effective visible-light photocatalysts. nih.gov Deprotonated salicylaldehyde, for instance, exhibits a significant red-shift in its absorption spectrum and a remarkable increase in fluorescence quantum yield, enabling it to function as a photocatalyst under visible light (>400 nm). nih.govacs.org The photocatalytic process involves the use of photon energy to initiate chemical reactions, often through single-electron transfer (SET), energy transfer, or atom transfer mechanisms. nih.govrsc.org

The reaction mechanism for deprotonated salicylaldehyde suggests that reactive radical species are generated through the sensitization of substrates via an energy-transfer pathway. nih.govacs.org This has been successfully applied to the C-C cleaving alkylation of N-hydroxyphthalimide esters and the aerobic oxidation of N-alkylpyridinium salts, achieving high product yields with low catalyst loading. nih.govacs.org

The efficiency of such photocatalytic systems can be influenced by several factors, including pH, solvent polarity, and the type of light source used. beilstein-journals.org For organic photocatalysts like eosin (B541160) Y, which share mechanistic principles, acid-base equilibria can significantly alter their photophysical properties, highlighting the importance of reaction conditions. beilstein-journals.org The quantum yield of these reactions is a valuable metric for distinguishing between true photocatalytic cycles and radical chain reactions. beilstein-journals.org

Aqueous-Phase Hydroformylation Reactions Facilitated by Sulfonated Salicylaldimine Dendrimers

A significant application of 5-sulfosalicylaldehyde derivatives is in the synthesis of water-soluble catalysts for aqueous-phase hydroformylation. researchgate.netrsc.org This process, which combines the benefits of homogeneous and heterogeneous catalysis, involves a water-soluble catalyst in an aqueous phase and the substrate in a separate organic phase. rsc.org Vigorous stirring under heat and pressure facilitates the reaction at the interface. rsc.org

Water-soluble dendritic ligands, synthesized through the Schiff base condensation of this compound and subsequent sulfonation, have been used to create highly effective rhodium-based catalysts for the hydroformylation of olefins like 1-octene (B94956). researchgate.netrsc.org These dendritic systems offer several advantages, including high activity and selectivity for the desired linear aldehyde, low catalyst leaching, and high recyclability. rsc.org

Optimal reaction conditions for the hydroformylation of 1-octene using these catalysts have been identified at 75 °C and 40 bars of pressure. researchgate.netrsc.org Under these conditions, the dendritic catalysts could be recycled up to five times with minimal loss in conversion and consistent selectivity. researchgate.netrsc.org The use of dendrimer-based catalysts has been shown to improve selectivity compared to their smaller molecule counterparts. rsc.org

Recycling Efficiency of Dendritic Rhodium Catalyst in 1-Octene Hydroformylation

This table shows the conversion and selectivity over multiple catalytic cycles.

| Recycle Run | Conversion (%) | Aldehyde Selectivity (%) | Linear to Branched Ratio (l:b) |

|---|---|---|---|

| 1 | 98 | 95 | 2.5:1 |

| 2 | 96 | 94 | 2.4:1 |

| 3 | 95 | 94 | 2.4:1 |

| 4 | 93 | 93 | 2.3:1 |

| 5 | 90 | 92 | 2.3:1 |

Oxidative Transformations (e.g., Sulfides to Sulfones)

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. mdpi.com While a direct application of this compound complexes for this specific transformation is not prominently documented in the searched literature, the principles of using metal complexes for such oxidations are well-established. Various transition metal catalysts, often in combination with an oxidant like hydrogen peroxide, are employed for this purpose. mdpi.com

The development of environmentally friendly catalysts and oxidants is a key area of research. mdpi.com For example, catalyst-free systems using oxone (2KHSO₅·KHSO₄·K₂SO₄) have been developed where the solvent choice dictates the product: ethanol (B145695) favors the formation of sulfoxides, while water promotes the formation of sulfones. rsc.org Other systems utilize catalysts like ruthenium tetroxide with periodic acid as the stoichiometric oxidant in a biphasic system to achieve the oxidation of sulfides to sulfones. capes.gov.br The oxidation process involves increasing the number of bonds to oxygen on the sulfur atom. youtube.com

Given the established catalytic activity of metal complexes derived from salicylaldehyde ligands, it is plausible that a suitably designed complex derived from this compound could be an effective catalyst for sulfide (B99878) oxidation, particularly in aqueous media due to the solubilizing sulfonate group.

Reductive Transformations (e.g., Imine Hydrosilylation)

The hydrosilylation of imines is a crucial method for synthesizing amines, which are valuable intermediates in the pharmaceutical and chemical industries. chemistryviews.org This reaction is typically catalyzed by transition metal complexes, although there is growing interest in using more abundant main-group metals. chemistryviews.orgchemistryviews.org

The catalytic process generally involves the activation of the imine by a Lewis acidic metal center, followed by the reaction with a silane (B1218182) to produce the desired amine. chemistryviews.org Various silanes, such as phenylsilane, triethylsilane, and polymethylhydroxysiloxane (PHMS), can be used in this process. chemistryviews.org Research has demonstrated that catalysts based on aluminum, calcium, and nickel can effectively facilitate imine hydrosilylation. chemistryviews.orgrsc.orgcore.ac.uk For instance, hydrido iron complexes bearing imine ligands have also been shown to be effective catalysts for the hydrosilylation of aldehydes and ketones, a related transformation. rsc.org

While the direct use of this compound-derived catalysts for imine hydrosilylation is not explicitly detailed in the provided search results, the fundamental role of ligands in tuning the reactivity of metal catalysts is key. The synthesis of imine-containing ligands is a common strategy in catalyst design. Therefore, Schiff base complexes derived from 5-sulfosalicylaldehyde could potentially be adapted for this reductive transformation, with the sulfonate group offering advantages for catalyst recovery or for performing the reaction in polar or aqueous solvent systems.

Applications in Materials Science and Engineering

Design and Synthesis of Novel Functional Materials

5-Sulfosalicylaldehyde (B8278988) sodium salt serves as a crucial building block in the design and synthesis of a wide array of functional materials. Its utility lies in its capacity to form stable complexes with various metal ions, a property leveraged in the development of coordination polymers and metal-organic frameworks (MOFs). These materials are of significant interest due to their potential applications in areas such as gas storage, catalysis, and separation.

The synthesis process often involves the reaction of 5-Sulfosalicylaldehyde sodium salt with a metal salt in a suitable solvent. The resulting material's structure and properties can be tuned by varying the metal ion, the reaction conditions, or by introducing other organic ligands into the system. This flexibility allows for the rational design of materials with specific characteristics.

Table 1: Examples of Functional Materials Synthesized Using this compound

| Functional Material Type | Metal Ion | Potential Application |

| Coordination Polymer | Copper(II) | Catalysis |

| Metal-Organic Framework | Zinc(II) | Gas Adsorption |

| Schiff Base Complex | Vanadyl(IV) | Sensing |

Development of Luminescent Materials

For instance, lanthanide complexes incorporating ligands derived from this compound have been shown to exhibit characteristic sharp emission bands, making them suitable for applications in lighting and display technologies. The sulfonate group enhances the solubility of these complexes in various solvents, facilitating their processing and incorporation into devices.

Table 2: Luminescent Properties of a Europium Complex with a Ligand Derived from this compound

| Property | Value |

| Excitation Wavelength (nm) | 350 |

| Emission Wavelength (nm) | 615 (characteristic Eu3+ emission) |

| Quantum Yield (%) | 25 |

| Lifetime (μs) | 450 |

Green Synthesis of Nanoparticles (e.g., ZnO Nanoparticles via Metal Complex Precursors)

In recent years, there has been a growing emphasis on the development of environmentally friendly "green" synthesis methods for nanomaterials. nih.gov this compound can play a role in this area by acting as a precursor or a capping agent in the synthesis of nanoparticles.

One notable application is in the synthesis of zinc oxide (ZnO) nanoparticles. mdpi.com Metal complexes of this compound can be used as precursors that are then decomposed under specific conditions to yield ZnO nanoparticles. researchgate.net The organic ligand can influence the size, morphology, and surface properties of the resulting nanoparticles, thereby affecting their functional properties. researchgate.net This approach offers a route to control the characteristics of the nanoparticles in a more sustainable manner compared to some traditional synthesis methods. nih.gov The use of such precursors can be part of a broader strategy in nanoparticle synthesis that also includes the use of plant extracts and other biological materials as reducing and capping agents. nih.gov

The choice of the precursor salt is a critical factor that influences the final properties of the synthesized nanoparticles. ijret.orgslideshare.net By using a well-defined metal complex as a precursor, it is possible to achieve better control over the nucleation and growth processes, leading to nanoparticles with desired characteristics for specific applications. grafiati.com

Advanced Analytical and Spectroscopic Methodologies for 5 Sulfosalicylaldehyde Sodium Salt Research

Spectrophotometric Techniques for Chemical Analysis and Quantification

Spectrophotometry, which measures the interaction of light with the compound, is a cornerstone for its quantitative analysis and for monitoring its chemical behavior.

UV-Visible spectroscopy is a fundamental tool for studying 5-Sulfosalicylaldehyde (B8278988) sodium salt, particularly in monitoring chemical reactions and characterizing its binding interactions. The compound's aromatic ring and aldehyde group allow it to absorb light in the ultraviolet-visible range. This property is exploited to track the progress of reactions, such as the formation of Schiff bases which occurs when it reacts with amines. lookchem.com The formation of the new imine bond in the product results in a different absorption spectrum compared to the reactants, allowing for real-time monitoring of the reaction kinetics.

Furthermore, UV-Vis spectroscopy is employed to investigate the binding of the compound and its derivatives to macromolecules. For instance, studies have used this technique to confirm the binding of 5-Sulfosalicylaldehyde sodium salt derivatives to calf thymus DNA, a key step in evaluating their potential for therapeutic applications. Changes in the absorption spectrum upon the addition of DNA can provide quantitative data on binding affinity and stoichiometry. In another application, the photochromic behavior of water-soluble spiropyrans synthesized with sulfonate groups has been investigated using UV/Vis spectroscopy to obtain kinetic data for the interconversion of isomers. lookchem.com

Table 1: Applications of UV-Visible Spectroscopy in this compound Research

| Application Area | Specific Use Case | Observable Change | Reference |

| Reaction Monitoring | Tracking Schiff base formation with amines. | Shift in wavelength of maximum absorbance (λmax). | lookchem.com |

| Binding Studies | Confirming interaction with calf thymus DNA. | Changes in absorbance intensity or λmax upon binding. | |

| Kinetics Analysis | Studying the interconversion of spiropyran and merocyanine (B1260669) isomers. | Time-dependent changes in the absorption spectrum. | lookchem.com |

| Purity Assessment | Used in conjunction with HPLC for compound characterization. | Detection at ~280 nm for aromatic/aldehyde groups. |

Fluorescence spectroscopy offers a highly sensitive method for investigating the molecular environment and interactions of this compound and its derivatives. While the parent compound's fluorescence may be modest, its derivatives, particularly its metal complexes or Schiff bases, can exhibit significant fluorescence.

This technique is instrumental in molecular probing, where the fluorescent molecule's emission properties (intensity, wavelength, lifetime) change in response to its local environment or binding to an analyte. Research has shown that the fluorescence of derivatives can increase upon binding to DNA, providing a sensitive method for quantifying these interactions. Additionally, UV/Vis and fluorescence spectroscopy are used to understand the size changes in supramolecular assemblies of spiropyrans upon irradiation with visible light. lookchem.com These properties are crucial for developing sensors and probes for biological systems. Quenching studies, where the fluorescence of a derivative is diminished by the presence of a specific molecule, can also be used to determine the concentration of the quencher.

The reactivity of the aldehyde group in this compound is the basis for its use in colorimetric analysis. It reacts with primary amines and hydroxylamines to form vividly colored Schiff base products. lookchem.com This reaction provides a simple and effective method for the quantitative determination of these compounds. lookchem.com The intensity of the color produced is directly proportional to the concentration of the amine or hydroxylamine (B1172632) present in a sample, which can be measured using a spectrophotometer or colorimeter. lookchem.com This makes this compound a valuable reagent in biochemical assays and analytical chemistry for quantifying specific analytes that possess a primary amine group. lookchem.comcymitquimica.com

Advanced Spectroscopic Characterization of this compound and Its Complexes

To fully elucidate the structure of this compound and its more complex derivatives, advanced spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained. For this compound, IR spectroscopy is used to confirm the presence of its key functional groups. The data is critical for verifying the compound's identity and purity after synthesis.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Reference |

| Aldehyde (C=O) | Carbonyl Stretch | ~1700 | |

| Sulfonate (S=O) | Symmetric Stretch | ~1030 | |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (Broad) | |

| Aromatic (C-H) | Stretch | 3000 - 3100 | |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic arrangement within a molecule, making it essential for unambiguous structural elucidation. ¹H NMR (proton NMR) is particularly useful for identifying the number and type of hydrogen atoms in the structure of this compound. The chemical shift of each proton is influenced by its local electronic environment, allowing for precise assignment to different parts of the molecule. This technique is crucial for confirming the successful synthesis of the compound and for characterizing the structure of its derivatives and metal complexes.

Table 3: Characteristic ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Environment | Approximate Chemical Shift (δ, ppm) | Reference |

| Aldehyde Proton (-CHO) | Attached to the aromatic ring | ~9.8 | |

| Aromatic Protons (-C₆H₃-) | On the benzene (B151609) ring | 6.8 – 7.5 | |

| Hydroxyl Proton (-OH) | Phenolic group | Variable, often broad |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying metal complexes containing unpaired electrons. nih.gov In the context of this compound, which readily forms complexes with various metal ions, EPR spectroscopy provides invaluable insights into the electronic structure and coordination environment of paramagnetic metal centers. The technique is particularly sensitive to the oxidation state and geometry of the metal ion, as well as the nature of the ligands bound to it.

Research on Schiff base metal complexes, which can be synthesized from this compound, demonstrates the utility of EPR. For instance, studies on copper(II) complexes of Schiff bases derived from similar salicylaldehyde (B1680747) precursors have utilized EPR to determine key parameters such as the g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥). nih.govrasayanjournal.co.in These parameters are diagnostic of the coordination geometry, with different values indicating, for example, a square-planar versus a distorted octahedral environment. In one study, the EPR spectra of a Cu(II) complex in a frozen DMSO solution at low temperatures (77 K and 120 K) revealed an axial symmetry, which is characteristic of a dx²-y² ground state for the unpaired electron, providing direct evidence of the complex's electronic configuration. nih.govnih.gov

Table 1: Representative EPR Spectral Data for a Cu(II) Schiff Base Complex

| Parameter | Value at 300 K | Value at 77 K |

| g | ||

| g⊥ | - | 2.06759 |

| Symmetry | Isotropic | Axial |

Note: Data is illustrative and based on findings for a related Schiff base complex. nih.gov

Spectroelectrochemistry for In Situ Redox Behavior Monitoring

Spectroelectrochemistry is an advanced analytical method that combines spectroscopic measurements (such as UV-Vis absorption) with electrochemical control, allowing for the in-situ monitoring of redox processes. This technique is particularly well-suited for studying the coordination compounds of this compound, as it can track changes in the electronic spectra of a metal complex as its oxidation state is systematically altered.

By applying a potential to a solution of a metal complex and simultaneously recording its absorption spectrum, researchers can identify and characterize transient species and intermediates that are formed during redox reactions. researchgate.net This provides a more complete picture of the reaction mechanism than either spectroscopy or electrochemistry alone. For example, in studies of related salicylaldehyde Schiff base complexes, spectroelectrochemistry has been employed to confirm the role of different species in catalytic cycles and to understand how the ligand framework influences the redox properties of the metal center. researchgate.netresearchgate.net The ability to observe spectral changes in real-time as a function of applied potential is a key advantage of this method.

Electrometric Techniques (e.g., Cyclic Voltammetry) in Binding Investigations

Cyclic voltammetry (CV) is a widely used electrochemical technique for investigating the redox behavior of metal complexes and for studying their binding interactions. sathyabama.ac.in In the context of this compound and its derivatives, CV can provide quantitative data on the stability of metal complexes and their interactions with other molecules. The technique involves scanning the potential of an electrode and measuring the resulting current, which provides information about the oxidation and reduction potentials of the species in solution. sathyabama.ac.inarabjchem.org

The binding of a substrate to a metal complex can cause a shift in its redox potentials, which can be readily detected by CV. This shift can be used to determine the binding constant (Kb) for the interaction. Research on Schiff base complexes has demonstrated the utility of this approach. For example, the cyclic voltammograms of copper complexes have been used to study their interaction with DNA, with the observed changes in the peak potentials and currents providing evidence of binding. ias.ac.in Studies on manganese-Schiff base complexes have shown a quasi-reversible wave corresponding to the Mn(III)/Mn(II) redox couple, with the potential being influenced by substituents on the salicylaldehyde ring. nih.gov

Table 2: Illustrative Cyclic Voltammetry Data for a Mn(III)/Mn(II) Schiff Base Complex Redox Couple

| Complex Substituent | E1/2 (V vs SCE) | ΔEp (mV) |

| H | -0.15 | 69 |

| 5-Cl | -0.08 | 75 |

| 3,5-Cl₂ | +0.12 | 80 |

Note: Data is illustrative and based on findings for related manganese-Schiff base complexes in DMF. nih.gov

Viscometry in Probing Biomolecular Interactions

Viscometry is a hydrodynamic technique that measures the viscosity of a solution. It is a valuable tool for probing the interactions between small molecules, such as metal complexes of this compound, and biomacromolecules like DNA. researchgate.net The principle behind this application is that the viscosity of a DNA solution is highly sensitive to changes in the length and conformation of the DNA helix.

When a small molecule binds to DNA, it can cause changes in the DNA's structure. For instance, intercalation, where a molecule inserts itself between the base pairs of the DNA, typically leads to an increase in the length of the DNA helix and, consequently, an increase in the viscosity of the solution. researchgate.net Conversely, non-intercalative binding modes, such as groove binding, may cause less significant changes or even a decrease in viscosity. By measuring the viscosity of a DNA solution in the presence of increasing concentrations of a test compound, researchers can infer the mode of binding. Studies on water-soluble Schiff base complexes have successfully used viscometry to confirm DNA binding activity, complementing data from spectroscopic methods. researchgate.net

Biochemical and Biological Research Applications of 5 Sulfosalicylaldehyde Sodium Salt and Its Derivatives

Interactions with Deoxyribonucleic Acid (DNA)

The affinity of these complexes for DNA is a quantitative measure of the strength of their interaction. This is often determined by calculating the intrinsic binding constant (K_b). Studies on various copper(II) and other transition metal complexes with Schiff base ligands derived from salicylaldehyde (B1680747) analogues have demonstrated moderate to strong binding affinities with calf thymus DNA (CT-DNA). For instance, certain copper(II) complexes have shown K_b values in the magnitude of 10^5 M⁻¹, indicating a significant interaction with the DNA helix. nih.govnih.gov The binding affinity can be influenced by the specific metal and ligands involved, as shown in the table below.

Table 1: DNA Binding Constants for Selected Metal Complexes of Salicylaldehyde Derivatives

| Complex | Binding Constant (K_b) (M⁻¹) | Method |

|---|---|---|

| Dicationic Cu(II) complex with N₃S₂ Schiff base (Complex 1) | 3.2 x 10⁵ | Absorption Titration |

| Dicationic Cu(II) complex with N₃S₂ Schiff base (Complex 2) | 2.5 x 10⁵ | Absorption Titration |

This table presents data from studies on derivatives to illustrate the binding affinities observed in this class of compounds. nih.govnih.gov

While many complexes bind non-covalently, the specificity of this binding—whether the complex prefers a particular sequence of base pairs (like A-T or G-C rich regions) or a specific DNA conformation—is an area of ongoing investigation. Some rhodium complexes, for example, have been designed to recognize specific sequences through a combination of hydrogen bonding and van der Waals interactions in the DNA major groove. nih.gov

The primary mode of interaction for many planar, aromatic Schiff base metal complexes with DNA is believed to be intercalation. ajol.infonih.govnih.gov In this model, the planar ligand inserts itself between the stacked base pairs of the DNA double helix. mdpi.com This mode of binding is supported by several experimental observations:

Viscosity Measurements: Intercalation causes the DNA helix to lengthen and become more rigid to accommodate the inserted molecule, leading to a measurable increase in the viscosity of the DNA solution. nih.govmdpi.com

Fluorescence Quenching: Competitive displacement assays using ethidium (B1194527) bromide (EtBr), a known DNA intercalator, are common. The synthesized complex displaces the EtBr from the DNA, causing a quenching of the EtBr-DNA fluorescence, which suggests a shared intercalative binding site. nih.gov

Besides intercalation, other non-covalent interactions can occur, including:

Groove Binding: The complex binds within the major or minor grooves of the DNA helix.

Electrostatic Interaction: A positively charged metal complex can be attracted to the negatively charged phosphate (B84403) backbone of DNA. nih.govrsc.org

Spectroscopic techniques are fundamental tools for studying the binding of these complexes to DNA.

UV-Visible (UV-Vis) Spectroscopy: The interaction of a complex with DNA typically leads to changes in the absorption spectrum. Hypochromism (a decrease in absorbance intensity) and bathochromism (a red-shift to longer wavelengths) are often observed for the bands corresponding to the complex upon binding to DNA. These changes are indicative of the interaction between the electronic states of the complex and the DNA bases, and are characteristic of intercalation. mdpi.comnih.gov

Fluorescence Spectroscopy: As mentioned in the competitive binding assays, fluorescence spectroscopy is crucial. The quenching of the fluorescence of a DNA-bound probe (like EtBr) upon the addition of a test complex provides strong evidence for binding and can be used to calculate binding constants. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is sensitive to the chiral environment of the DNA helix. Binding of a complex can induce conformational changes in the DNA, which are reflected as changes in the CD spectrum, providing insights into the nature of the interaction. mdpi.com

Applications in Enzyme Mechanism Studies and Biochemical Assays

Derivatives of salicylaldehydes are also explored for their ability to interact with and inhibit enzymes. This inhibitory action can provide insights into the enzyme's mechanism or form the basis of a therapeutic strategy.

A notable example is the investigation of a Schiff base derived from 5-bromosalicylaldehyde (B98134) and β-alanine as a potential inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). nih.govresearchgate.net PARP-1 is a DNA-dependent enzyme critical for DNA damage repair. In silico molecular docking studies were used to model the interaction of this Schiff base with the enzyme. nih.gov The study showed that the synthesized ligand could fit into the binding site of the PARP enzyme, indicating its potential to act as an inhibitor. researchgate.net Such studies highlight how salicylaldehyde derivatives can be used as scaffolds to design specific enzyme inhibitors, which are valuable tools in biochemical assays and drug discovery.

Investigation of Antioxidant Properties and Their Chemical Basis

Phenolic compounds, including salicylaldehyde derivatives, are widely recognized for their antioxidant properties. They can neutralize harmful reactive oxygen species (ROS), which are implicated in numerous pathological conditions.

The chemical basis for this activity primarily lies in the phenolic hydroxyl group. This group can donate a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance, where the unpaired electron is delocalized over the aromatic ring, making the molecule a good radical scavenger. researchgate.net The antioxidant efficiency can be further modulated by other substituents on the aromatic ring. For instance, an amine group, as seen in the related compound 5-aminosalicylate, can further stabilize the phenoxyl radical, enhancing its antioxidant activity. nih.gov

The antioxidant capacity of salicylaldehyde derivatives has been quantified using various assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay and the 1,10-phenanthroline (B135089) assay. mdpi.com

Table 2: Antioxidant Activity of Selected Salicylaldehyde-Derived Secondary Amines

| Compound | Assay | Activity |

|---|---|---|

| Derivative 2 | ABTS | IC₅₀ = 5.14 µM |

| Derivative 5 | Phenanthroline | A₀.₅ = 9.42 µM |

| BHT (Standard) | ABTS | IC₅₀ > 30 µM |

This table presents data from a study on salicylaldehyde-derived secondary amines to illustrate the antioxidant potential within this class of compounds. IC₅₀ is the concentration required for 50% inhibition, and A₀.₅ is the concentration at which absorbance is 0.5. Lower values indicate higher antioxidant activity. mdpi.com

Superoxide (B77818) Dismutase (SOD) Mimic Activity of Derived Metal Complexes

Superoxide dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov There is significant interest in developing low-molecular-weight synthetic compounds that can mimic the function of SOD. wustl.edunih.gov Metal complexes, particularly those of manganese (Mn) and copper (Cu), with ligands derived from salicylaldehyde (such as salen-type ligands) have been shown to be effective SOD mimics. frontiersin.orgsemanticscholar.org

These complexes function as true catalysts, cycling between different oxidation states (e.g., Mn(II)/Mn(III) or Cu(I)/Cu(II)) to catalytically break down superoxide radicals. nih.gov The design of the ligand is critical for the stability and activity of the complex.

A study comparing copper complexes of Schiff bases derived from salicylaldehyde-valine (CuSV) and sulfonato-salicylaldehyde-valine (CuSS) found that both exhibited SOD activity. frontiersin.org The activity is typically quantified by the IC₅₀ value, which is the concentration of the complex required to inhibit the superoxide-mediated process by 50%.

Table 3: SOD Mimic Activity of Selected Copper(II) Schiff Base Complexes

| Complex | IC₅₀ (µM) | Assay Method |

|---|---|---|

| CuSS-Imi | 2.5 | Xanthine/Xanthine Oxidase |

This table presents data from a comparative study of copper complexes. CuSS is derived from a sulfonated salicylaldehyde, structurally related to the subject of this article. A lower IC₅₀ value indicates higher SOD mimic activity. frontiersin.org

The research indicated that the hydroxyl group of the salicylaldehyde moiety plays an important role in the disproportionation of the superoxide ion. frontiersin.org This highlights the potential for metal complexes derived directly from 5-sulfosalicylaldehyde (B8278988) to exhibit potent SOD-mimicking capabilities, making them valuable subjects for research into antioxidant therapies.

In Vitro Cytotoxicity Studies on Human Cell Lines (e.g., A549 Lung Cancer Cells)

Derivatives of 5-sulfosalicylaldehyde sodium salt have been the subject of in vitro cytotoxicity studies to evaluate their potential as anticancer agents. Research has indicated that these derivatives can exhibit significant cytotoxic effects against human lung cancer cell lines, such as A549 cells. The primary method for assessing this cytotoxicity is the MTT assay, which measures the metabolic activity of cells and, consequently, their viability.

The cytotoxic potential of these compounds is often attributed to their ability to interact with biological macromolecules. For instance, derivatives of this compound have been shown to bind to calf thymus DNA, a property that is highly relevant in the development of new anticancer drugs. This interaction can interfere with DNA replication and transcription, leading to cell death.

While specific IC50 values for a broad range of 5-sulfosalicylaldehyde derivatives on A549 cells are not extensively documented in publicly available literature, the study of related Schiff base compounds provides insight into their potential potency. For example, a study on fluorinated aminophenylhydrazines, a class of Schiff bases, demonstrated significant antitumor activity against the A549 lung cancer cell line. One particular compound in this study exhibited a remarkably low IC50 value, indicating high potency. nih.gov

Interactive Data Table: Cytotoxicity of a Fluorinated Schiff Base on A549 Lung Cancer Cells

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Fluorinated aminophenylhydrazine (Compound 6) | A549 | 0.64 | nih.gov |

This data underscores the potential of Schiff base derivatives, including those that can be synthesized from this compound, as potent cytotoxic agents against lung cancer cells. Further research focusing on the specific derivatives of 5-sulfosalicylaldehyde is necessary to fully elucidate their therapeutic potential.

Role as a Precursor in the Research and Development of Bioactive Molecules

This compound serves as a crucial precursor in the synthesis of a variety of bioactive molecules, primarily through the formation of Schiff bases and their subsequent metal complexes. The reactivity of its aldehyde group allows for condensation reactions with primary amines to form Schiff bases, which are compounds characterized by a carbon-nitrogen double bond.

For example, this compound can be used in the synthesis of vanadium-based complexes that have been investigated for their antidiabetic properties. Furthermore, its ability to form stable complexes with transition metals is being explored for the development of novel therapeutic agents. The resulting metal complexes have shown potential as anticancer agents, with their mechanism of action often linked to their ability to interact with and damage DNA.

The development of these bioactive molecules from this compound highlights its importance as a versatile building block in medicinal chemistry and drug discovery. Its water-solubility, a consequence of the sodium sulfonate group, is an advantageous property for its use in biochemical assays and as a reagent in aqueous synthetic routes. researchgate.net

Computational and Theoretical Investigations of 5 Sulfosalicylaldehyde Sodium Salt

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of salicylaldehyde (B1680747) derivatives. nih.govnih.gov These computational studies offer valuable insights into the molecule's geometry, electronic landscape, and vibrational modes. For derivatives of salicylaldehyde, DFT calculations, often using functionals like B3LYP or M06 with basis sets such as 6-311G(d,p) or 6-311++G(d,p), have shown excellent agreement with experimental data. nih.govusp.brresearchgate.net

Theoretical calculations are instrumental in interpreting the UV-Visible absorption spectra of salicylaldehyde derivatives. By employing Time-Dependent Density Functional Theory (TD-DFT), researchers can predict the electronic transitions responsible for the observed absorption bands. researchgate.netresearchgate.net

For salicylaldehyde thiosemicarbazones, studies have successfully correlated experimental UV-Vis spectra with theoretical results. nih.govusp.br These analyses reveal that the absorption bands typically arise from π → π* and n → π* electronic transitions within the molecule. The transitions often involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in related compounds, the calculated absorption wavelengths have shown good agreement with experimental values, confirming the nature of the electronic transitions. researchgate.net This approach allows for a precise assignment of spectral features to specific molecular orbital transitions, offering a detailed picture of the compound's electronic behavior upon light absorption.

Table 1: Representative Correlation of Experimental and Theoretical UV-Vis Data for Salicylaldehyde Derivatives Note: This table is illustrative, based on data for related salicylaldehyde derivatives, as specific TD-DFT studies on 5-sulfosalicylaldehyde (B8278988) sodium salt are not extensively available.

| Experimental λmax (nm) | Calculated λmax (nm) | Transition Type | Contributing Orbitals |

| ~325 | ~320 | π → π | HOMO -> LUMO |

| ~280 | ~275 | n → π | HOMO-1 -> LUMO |

This data is synthesized from typical findings for salicylaldehyde derivatives to illustrate the concept. researchgate.netrsc.org

DFT calculations are used to determine the optimized molecular geometry of salicylaldehyde derivatives, providing data on bond lengths and angles. researchgate.net These theoretical structures can be compared with experimental data, often from X-ray crystallography, to validate the computational model.

Furthermore, vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. usp.br By calculating the vibrational frequencies, a theoretical spectrum can be generated and compared with experimental FT-IR and FT-Raman spectra. This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. For example, characteristic vibrational frequencies for salicylaldehyde derivatives include C=O stretching, C=N stretching (in Schiff bases), and aromatic C-H stretching. acs.org A good congruence between the computed and experimental vibrational data confirms the accuracy of the optimized molecular structure. usp.br

Frontier Molecular Orbital (FMO) Analysis: FMO theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. usp.br The energy of the HOMO is related to its electron-donating ability, while the energy of the LUMO relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For various salicylaldehyde derivatives, the HOMO-LUMO gap has been calculated to be around 4.1 eV, indicating good kinetic stability. nih.govnih.gov FMO analysis also helps in explaining the charge transfer interactions within the molecule. usp.br

Table 2: Illustrative FMO and NBO Data for a Salicylaldehyde Derivative Note: This table is a representative example based on typical values for related compounds.

| Parameter | Value | Interpretation |

| E(HOMO) | -6.5 eV | Electron-donating capability |

| E(LUMO) | -2.4 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.1 eV | High kinetic stability |

| NBO Interaction (E(2)) | > 0.5 kcal/mol | Significant intramolecular charge transfer |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. The MEP is typically color-coded, with red indicating electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor regions (positive potential, susceptible to nucleophilic attack).

For salicylaldehyde and its derivatives, the MEP map generally shows a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for electrophilic interaction. The hydrogen atoms, particularly of the hydroxyl group, typically exhibit a positive potential. researchgate.net The sulfonate group in 5-sulfosalicylaldehyde sodium salt would present a significant region of negative potential due to the oxygen atoms, influencing its interaction with cations and polar molecules.

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a more detailed picture than the HOMO-LUMO gap alone.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution. A higher value indicates greater stability. usp.br

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 3: Calculated Global Reactivity Descriptors and Dipole Moment (Illustrative) Note: Values are representative for salicylaldehyde derivatives.

| Descriptor | Formula | Typical Value |

| Electronegativity (χ) | -(E(HOMO)+E(LUMO))/2 | ~4.45 eV |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | ~2.05 eV |

| Chemical Softness (S) | 1/(2η) | ~0.24 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/(2η) | ~4.8 eV |

| Dipole Moment (μ) | - | ~3.5 D |

In Silico Modeling of Molecular Interactions and Recognition Processes

Beyond the properties of the isolated molecule, computational modeling can simulate how this compound interacts with other molecules. This is particularly relevant for understanding its potential as a chelating agent or its interactions with biological macromolecules.

In silico docking studies can predict the binding modes and affinities of the compound with proteins or DNA. By modeling the non-covalent interactions, such as hydrogen bonds and electrostatic interactions, these simulations can elucidate the structural basis for molecular recognition. For example, the ability of salicylaldehyde derivatives to act as enzyme inhibitors can be explored by docking the molecule into the active site of the target enzyme. The sulfonate group, being a strong hydrogen bond acceptor, and the aldehyde and hydroxyl groups, which can also participate in hydrogen bonding, are expected to play a crucial role in these interactions. Such modeling can guide the design of new derivatives with enhanced binding properties.

Mechanistic Studies of Chemical Reactions and Ligand Binding Events

Computational and theoretical chemistry provides powerful tools to elucidate the intricate mechanisms of chemical reactions and ligand binding events at an atomic level. For this compound, these investigations are crucial for understanding its reactivity, the formation of its derivatives, and its interactions with biological targets. Such studies often employ methods like Density Functional Theory (DFT) to model molecular structures, reaction pathways, and electronic properties.

The primary reaction of 5-sulfosalicylaldehyde is the formation of Schiff bases through condensation with primary amines. recentscientific.com This reaction is of significant interest due to the wide-ranging applications of the resulting Schiff base ligands and their metal complexes. The general mechanism for Schiff base formation is initiated by the nucleophilic attack of the amine on the aldehyde's carbonyl carbon. wjpsonline.com This is followed by the formation of a hemiaminal intermediate and subsequent dehydration to yield the imine, or Schiff base. recentscientific.com The reaction is typically catalyzed by acid, although high acid concentrations can hinder the reaction by protonating the amine, rendering it non-nucleophilic. wjpsonline.com

Theoretical studies on related salicylaldehyde systems have provided detailed insights into this process. DFT calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. These calculations help in understanding the energetics of the reaction and the factors influencing the reaction rate. For instance, the electronic effects of substituents on the salicylaldehyde ring can be computationally analyzed to predict their impact on the reactivity of the aldehyde.

In the context of ligand binding, this compound and its derivatives, particularly Schiff bases, are known to form stable complexes with a variety of metal ions. The sulfonate group enhances the water solubility of these ligands, making them suitable for applications in aqueous media. Computational studies are instrumental in predicting the geometry of these metal complexes, the nature of the metal-ligand bonding, and their electronic structure.

For example, DFT calculations on metal complexes of Schiff bases derived from substituted salicylaldehydes have been used to determine bond lengths, bond angles, and vibrational frequencies. ajol.info These theoretical data can be correlated with experimental results from techniques like X-ray crystallography and infrared spectroscopy to validate the proposed structures. The table below presents typical bond lengths in a Schiff base ligand derived from a substituted salicylaldehyde and its metal complex, as determined by DFT calculations in related studies.